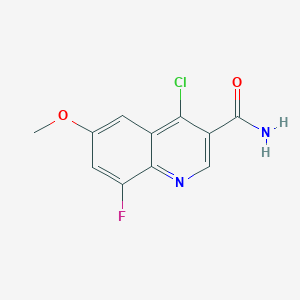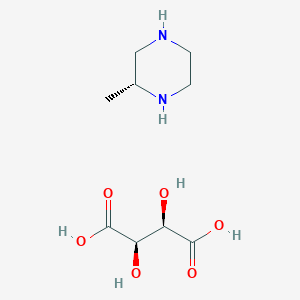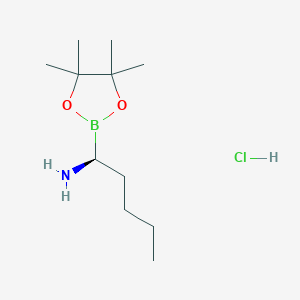
5-Chloro-2-cyclohexyl-7-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-cyclohexyl-7-methylindoline is a chemical compound with the molecular formula C15H20ClN. It belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclohexyl-7-methylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indoline compound with good efficiency .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-cyclohexyl-7-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups into the indoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-cyclohexyl-7-methylindoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-cyclohexyl-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-cyclohexylindoline
- 7-Methylindoline
- 2-Cyclohexylindoline
Uniqueness
5-Chloro-2-cyclohexyl-7-methylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C15H20ClN |
|---|---|
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
5-chloro-2-cyclohexyl-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H20ClN/c1-10-7-13(16)8-12-9-14(17-15(10)12)11-5-3-2-4-6-11/h7-8,11,14,17H,2-6,9H2,1H3 |
InChI-Schlüssel |
UKUAPPVWLMEFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(C2)C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
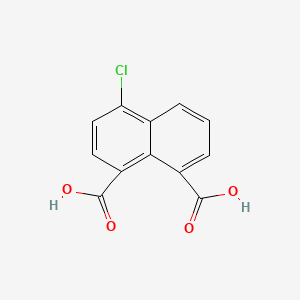
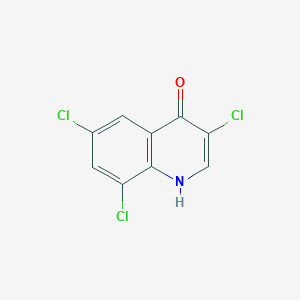
![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)


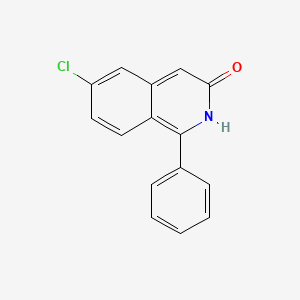
![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

